Cas no 1523626-47-2 (2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid)

2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid
- 1523626-47-2
- EN300-1893416
- SCHEMBL21198098
- Benzeneacetic acid, 3-bromo-5-chloro-2-methoxy-
-
- インチ: 1S/C9H8BrClO3/c1-14-9-5(3-8(12)13)2-6(11)4-7(9)10/h2,4H,3H2,1H3,(H,12,13)
- InChIKey: JRNSPUYPMIFZNB-UHFFFAOYSA-N
- ほほえんだ: C1(CC(O)=O)=CC(Cl)=CC(Br)=C1OC
計算された属性
- せいみつぶんしりょう: 277.93453g/mol
- どういたいしつりょう: 277.93453g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- 密度みつど: 1.653±0.06 g/cm3(Predicted)
- ふってん: 373.1±37.0 °C(Predicted)
- 酸性度係数(pKa): 3.79±0.10(Predicted)
2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1893416-10.0g |
2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid |
1523626-47-2 | 10g |
$3376.0 | 2023-06-03 | ||
Enamine | EN300-1893416-0.05g |
2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid |
1523626-47-2 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1893416-0.1g |
2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid |
1523626-47-2 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1893416-1.0g |
2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid |
1523626-47-2 | 1g |
$785.0 | 2023-06-03 | ||
Enamine | EN300-1893416-0.25g |
2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid |
1523626-47-2 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1893416-1g |
2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid |
1523626-47-2 | 1g |
$699.0 | 2023-09-18 | ||
Enamine | EN300-1893416-2.5g |
2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid |
1523626-47-2 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-1893416-10g |
2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid |
1523626-47-2 | 10g |
$3007.0 | 2023-09-18 | ||
Enamine | EN300-1893416-0.5g |
2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid |
1523626-47-2 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1893416-5.0g |
2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid |
1523626-47-2 | 5g |
$2277.0 | 2023-06-03 |
2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid 関連文献
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acidに関する追加情報
Introduction to 2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid (CAS No. 1523626-47-2) and Its Emerging Applications in Chemical Biology
2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid, identified by the chemical identifier CAS No. 1523626-47-2, is a versatile organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a phenyl ring substituted with bromine, chlorine, and methoxy groups, exhibits unique structural and functional properties that make it a valuable scaffold for drug discovery and molecular studies.
The molecular structure of 2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid consists of a benzene ring modified at the 3-position with a bromine atom, at the 5-position with a chlorine atom, and at the 2-position with a methoxy group. This specific arrangement imparts distinct electronic and steric characteristics, enabling its utility in various biochemical interactions. The presence of both bromine and chlorine substituents enhances its reactivity, making it a promising candidate for further functionalization in medicinal chemistry.
In recent years, 2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid has been explored for its potential in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. Its structural features allow it to interact with multiple targets, including enzymes and receptors, thereby serving as a key intermediate in the synthesis of novel therapeutic agents.
One of the most compelling aspects of CAS No. 1523626-47-2 is its role in the development of small-molecule inhibitors. Researchers have leveraged its scaffold to design compounds that exhibit inhibitory activity against kinases and other enzymes implicated in disease progression. For instance, derivatives of this compound have shown promise in preclinical studies for their ability to suppress abnormal cell proliferation by interfering with key signaling pathways.
Recent advancements in computational chemistry have further enhanced the utility of 2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid. High-throughput virtual screening (HTVS) and molecular docking studies have identified novel analogs with improved pharmacokinetic profiles and target specificity. These computational approaches have accelerated the discovery process, enabling researchers to rapidly optimize lead structures for clinical development.
The pharmaceutical industry has also recognized the potential of CAS No. 1523626-47-2 as a building block for drug candidates. Its structural complexity allows for diverse modifications, enabling the synthesis of libraries of compounds for screening against various disease models. This flexibility has been particularly valuable in addressing complex disorders that require multi-target intervention.
Moreover, 2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid has found applications beyond traditional drug development. It serves as an important intermediate in the synthesis of agrochemicals and specialty chemicals, where its unique reactivity contributes to the development of more efficient and sustainable formulations.
The synthesis of CAS No. 1523626-47-2 involves multi-step organic reactions that highlight its synthetic accessibility. Advances in synthetic methodologies have enabled more efficient production routes, reducing costs and environmental impact while maintaining high purity standards. These improvements have made it feasible to scale up production for both research and commercial applications.
As our understanding of biological systems continues to evolve, the demand for structurally diverse compounds like 2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid is expected to grow. Its ability to serve as a versatile scaffold for drug discovery underscores its importance in modern chemical biology. Future research will likely focus on expanding its applications into new therapeutic areas and developing innovative synthetic strategies to enhance its utility.
In conclusion, CAS No. 1523626-47-2 represents a significant asset in the chemical biologist's toolkit. Its unique structural features, combined with its reactivity and synthetic accessibility, make it an indispensable compound for exploring new frontiers in drug discovery and molecular medicine.
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